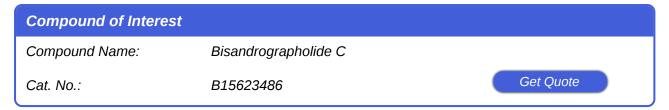


Independent Replication of Bisandrographolide C: A Comparative Guide to Experimental Results

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of experimental findings related to **Bisandrographolide C** and its well-studied analogue, Andrographolide. While direct independent replication studies for **Bisandrographolide C** are not readily available in published literature, this document synthesizes data from various studies to offer a comparative perspective on its biological activities and underlying mechanisms. The information is intended to support researchers in designing and interpreting experiments involving this class of compounds.

Data Summary

The following tables summarize key quantitative data from studies on **Bisandrographolide C** and related compounds, focusing on their anti-cancer and anti-inflammatory effects.

Table 1: Anti-Cancer Activity



Compound	Cancer Cell Line	Assay	Endpoint	Result
Bisandrographoli de C	EC109, KYSE520 (Esophageal Cancer)	Cell Motility Assay	Inhibition of cell movement	Suppressed motility of EC109 cells[1]
EC109, KYSE520	Western Blot, qRT-PCR	CD81 protein and mRNA expression	Suppressed CD81 protein and mRNA expression[1][2]	
Andrographolide	TD-47 (Human Breast Cancer)	DNA Fragmentation Assay	Apoptosis induction	Induced DNA fragmentation in a time and concentration-dependent manner[3]
TD-47	Immunohistoche mistry	Protein expression	Increased expression of p53, bax, caspase-3; decreased bcl- 2[3]	
Jurkat (T-ALL)	In vivo (nude mice)	Tumor growth inhibition	Notably inhibited tumor growth at 50, 100, and 200 mg/kg[4]	
DBTRG-05MG (Glioblastoma)	WST-1 Assay	Cell viability	Significantly reduced cell viability in a concentrationand timedependent manner[5]	



KB (Oral Cancer) MTT Assay Cytotoxicity IC50 value of 106.2 μg/ml[6]

Table 2: Anti-Inflammatory Activity

Compound	Model	Key Target/Pathway	Measured Effect
Andrographolide	LPS-stimulated RAW264.7 macrophages	NF-κΒ/MAPK Signaling	Dose-dependent inhibition of TNF-α, IL-6, and IL-1β release and mRNA expression[7]
LPS-stimulated RAW264.7 macrophages	Pro-inflammatory mediators	Potent inhibition of PGE2, NO, and TNF-α[8]	
Stimulated endothelial cells	NF-ĸB Activation	Suppressed NF-κB activation, reducing E- selectin expression and leukocyte adhesion[9][10]	
Ovalbumin-immunized and challenged mice	Inflammatory cytokines in BALF	Significantly inhibited the elevation of TNF- α and GM-CSF[11]	

Experimental Protocols Anti-Metastatic Activity in Esophageal Cancer Cells

- Cell Lines: Human esophageal cancer cells EC109 and KYSE520.
- Treatment: Cells were incubated with Andrographis paniculata water extract (APW), which contains **Bisandrographolide C**, for 24 hours.



- Analysis of Cell Motility: The suppressive effects of the compounds on the motility of EC109 cells were confirmed.
- Gene and Protein Expression: The expression of CD81 protein and mRNA was evaluated using Western blot and qRT-PCR, respectively.
- Binding Affinity: The binding of Bisandrographolide C to the CD81 protein was elucidated using microscale thermophoresis.[1][2]

Induction of Apoptosis in Breast Cancer Cells

- Cell Line: TD-47 human breast cancer cell line.
- Treatment: Cells were treated with Andrographolide at concentrations of 0.35 mM, 0.70 mM, and 1.40 mM for 24, 48, and 72 hours.
- DNA Fragmentation: Internucleosomal DNA fragmentation was analyzed by electrophoresis gel.
- Protein Expression: The expression of p53, bax, and bcl-2 was determined by immunohistochemical analysis.[3]

Inhibition of Inflammatory Cytokines in Macrophages

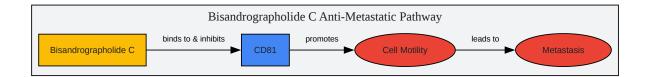
- Cell Line: RAW264.7 murine macrophage cell line.
- Stimulation: Cells were stimulated with lipopolysaccharide (LPS).
- Treatment: Cells were treated with varying concentrations of Andrographolide.
- Cytokine Measurement: The release of TNF-α, IL-6, and IL-1β into the culture medium was measured by ELISA. The mRNA expression of these cytokines was determined by qRT-PCR.
- Signaling Pathway Analysis: The expression and phosphorylation of key proteins in the NF-κB and MAPK pathways (e.g., p65, IκBα, p38, ERK, JNK) were determined by Western blot. [7]



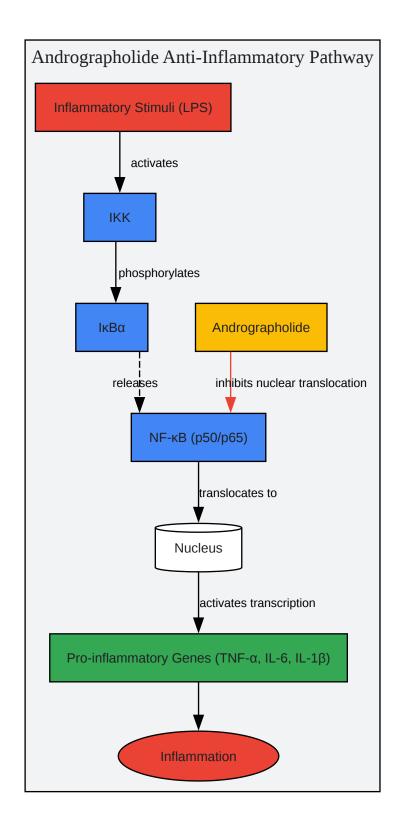
Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways and experimental workflows discussed in this guide.

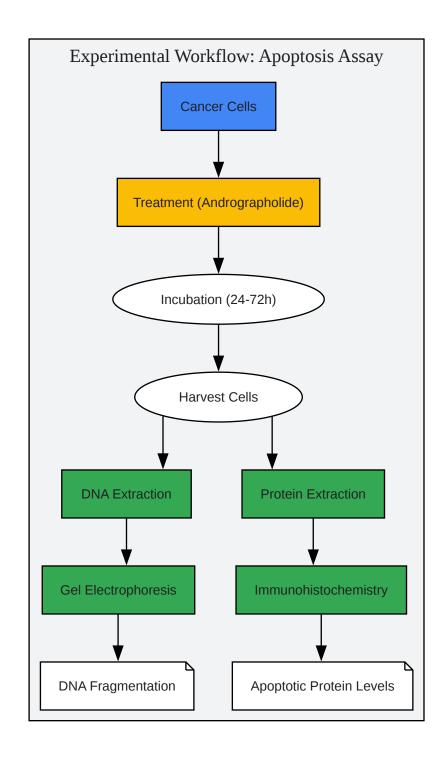












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